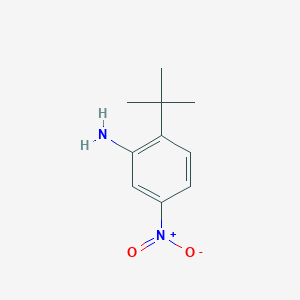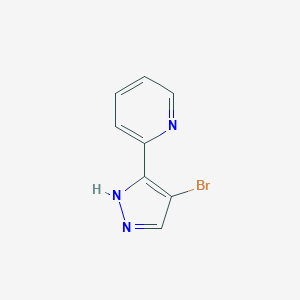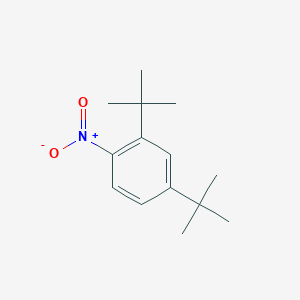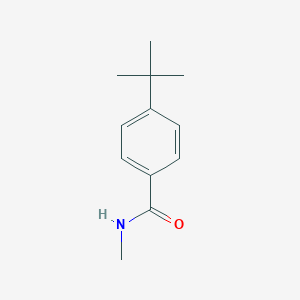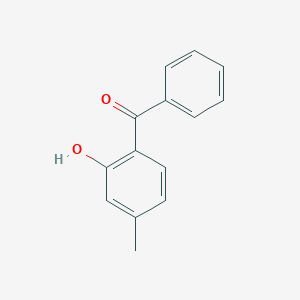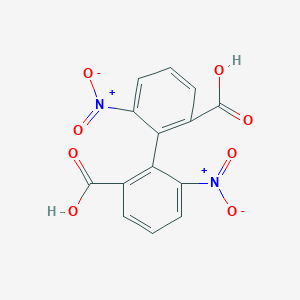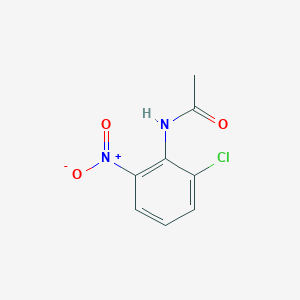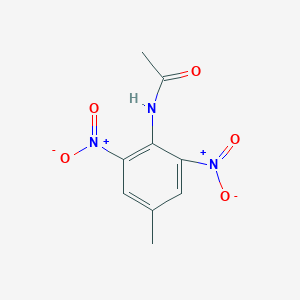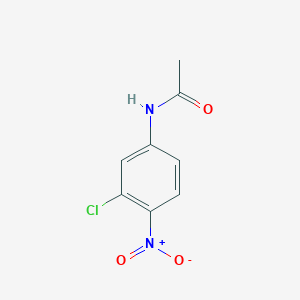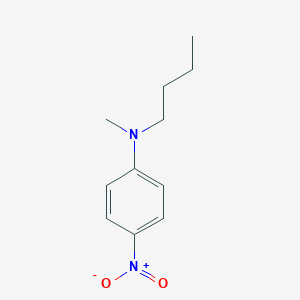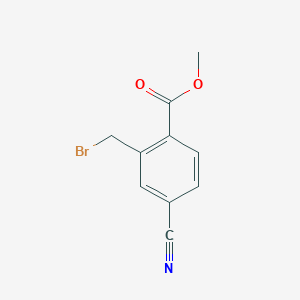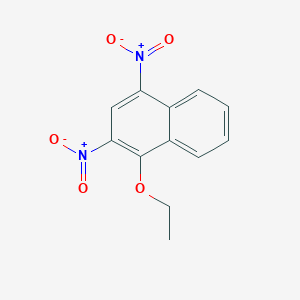![molecular formula C20H14O2 B189178 Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione CAS No. 1711-46-2](/img/structure/B189178.png)
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione, also known as perylenequinone, is a natural product found in certain fungi and plants. It has been the subject of extensive research due to its unique chemical structure and potential applications in various fields.
作用机制
The mechanism of action of Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dioneone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been found to inhibit the activity of NF-kappaB, a signaling pathway involved in inflammation and immune response.
生化和生理效应
Perylenequinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and to reduce oxidative stress. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
Perylenequinone has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized or extracted from natural sources. It also exhibits a range of biological activities, making it useful for studying various cellular processes. However, it has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dioneone. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in various applications.
合成方法
Perylenequinone can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of perylene with quinones, while extraction from natural sources involves the isolation of the compound from fungi and plants.
科学研究应用
Perylenequinone has been studied extensively for its potential applications in various fields, including medicine, materials science, and electronics. In medicine, it has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In materials science, it has been used as a dye and as a component in organic electronic devices. In electronics, it has been studied for its potential use in solar cells and as a component in organic light-emitting diodes (OLEDs).
属性
CAS 编号 |
1711-46-2 |
|---|---|
产品名称 |
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione |
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione |
InChI |
InChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-20H |
InChI 键 |
WHGYFGNRTSDCBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
规范 SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
其他 CAS 编号 |
1711-46-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



